molecular formula C13H13NOS B15096504 Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)- CAS No. 1152495-68-5

Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)-

Cat. No.: B15096504
CAS No.: 1152495-68-5
M. Wt: 231.32 g/mol
InChI Key: ABNYYCLTQJNRSI-UHFFFAOYSA-N
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Description

Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)- is a benzothiazole derivative characterized by a partially saturated bicyclic system (4,5,6,7-tetrahydrobenzothiazole) fused with a phenolic hydroxyl group at the 3-position.

Properties

CAS No.

1152495-68-5

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phenol

InChI

InChI=1S/C13H13NOS/c15-10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)16-13/h3-5,8,15H,1-2,6-7H2

InChI Key

ABNYYCLTQJNRSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)-, typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another common method is the cyclization of thioamide or carbon dioxide in the presence of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes using sustainable raw materials and energy-efficient processes. The cyclization of 2-aminothiophenols with carbon dioxide under high pressure and in the presence of catalysts is a widely used method .

Chemical Reactions Analysis

Condensation Reactions

The benzothiazole moiety participates in condensation reactions with aldehydes and ketones. For example, derivatives of this compound react with aromatic aldehydes under acidic or oxidative conditions to form Schiff bases or fused heterocycles.

Example Reaction Pathway

  • Substrate : 3-(4,5,6,7-Tetrahydro-2-benzothiazolyl)phenol

  • Reagent : Aromatic aldehydes (e.g., 4-chlorobenzaldehyde)

  • Conditions : Ethanol, piperidine catalyst, 1–3 hours

  • Product : 5-Arylidenethiazolidine-2,4-dione derivatives (e.g., 9a–n in )

CompoundR (Substituent)MIC (μg/mL)Yield (%)
9aH25095
9c4-Cl20098
9m3,4,5-Tri-OMe5099

These products demonstrate enhanced anti-tubercular activity compared to the parent compound .

Nucleophilic Substitution

The phenolic hydroxyl group undergoes alkylation or acylation. For instance, reactions with ethyl bromoacetate in acetone (K₂CO₃) yield O-alkylated derivatives.

Key Data

  • Substrate : 3-(4,5,6,7-Tetrahydro-2-benzothiazolyl)phenol

  • Reagent : Ethyl bromoacetate

  • Conditions : Acetone, K₂CO₃, reflux, 8 hours

  • Product : Ethoxyacetate ester (16 in ) with 85% yield .

Heterocyclic Functionalization

The benzothiazole ring participates in cyclization reactions with dinucleophiles like o-aminothiophenol or ethylenediamine, forming fused heterocycles (e.g., benzothiazolo-oxazoles).

Reaction with o-Aminothiophenol

  • Conditions : Ethanol, reflux, 20 hours

  • Product : Benzothiazole derivative 10 (67% yield) .

CompoundR₁R₂Yield (%)
10HH67

Acylation and Carbamate Formation

The phenolic group reacts with acyl chlorides (e.g., acryloyl chloride) or isocyanates (e.g., phenyl isocyanate) to form esters or carbamates.

Example

  • Reagent : Phenyl isocyanate

  • Conditions : Anionic phenol, room temperature

  • Product : Phenylcarbamate 17 (72% yield) .

Oxidative Coupling

Under oxidative conditions (H₂O₂/HCl), the benzothiazole ring facilitates coupling with thioamide groups, forming disulfide-linked dimers.

Mechanism

  • Activation of the thioamide via hydrogen bonding.

  • Nucleophilic attack by the amino group of 2-aminobenzenethiol.

  • Oxidative dehydrogenation to stabilize the product .

Comparative Reactivity Insights

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the benzothiazole’s C-2 position, favoring nucleophilic substitutions.

  • Electron-Donating Groups (EDGs) : Stabilize intermediates in condensation reactions, improving yields .

Biological Correlation

Derivatives with MIC values ≤50 μg/mL (e.g., 9m ) correlate with structural modifications such as methoxy substitutions at positions 3,4,5, which enhance lipophilicity and target binding .

Biological Activity

Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)- is a chemical compound with significant potential in medicinal chemistry, primarily due to its structural characteristics that combine a phenolic group with a benzothiazole moiety. This combination is associated with various biological activities, including antibacterial, antifungal, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C₁₃H₁₃NOS
  • Molecular Weight : 231.32 g/mol
  • CAS Number : 1152495-68-5

The biological activity of Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)- can be attributed to:

  • Phenolic Hydroxyl Group : This group enhances the compound's reactivity and ability to interact with biological targets.
  • Benzothiazole Moiety : Known for its pharmacological properties, the benzothiazole structure contributes to the compound's ability to bind with various proteins and enzymes involved in disease processes.

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit notable antimicrobial effects. For instance:

  • Antibacterial Activity : Studies indicate that compounds similar to Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)- have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the benzothiazole ring can enhance antibacterial efficacy .

Anticancer Properties

Phenol derivatives have been investigated for their potential anticancer activities. In vitro studies have shown:

  • Cell Line Studies : Compounds derived from benzothiazole have been tested against various cancer cell lines (e.g., Jurkat and HT29). Certain derivatives exhibited IC₅₀ values lower than established drugs like doxorubicin, indicating potent cytotoxic activity .
CompoundCell LineIC₅₀ (μM)
Compound 1Jurkat<10
Compound 2HT29<5

Case Studies

  • Antitubercular Activity : A study highlighted the synthesis of benzothiazole derivatives that showed promising results against Mycobacterium tuberculosis. The binding affinity of these compounds to specific protein targets was evaluated, revealing potential for further development as antitubercular agents .
  • Corrosion Inhibition : Another investigation explored the use of phenolic compounds as corrosion inhibitors in acidic environments. The study utilized electrochemical techniques to assess the effectiveness of Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)- in preventing metal dissolution .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenolic or benzothiazole components can significantly influence biological activity. For example:

  • Substituent Effects : The introduction of electron-donating or electron-withdrawing groups can enhance or diminish the biological efficacy of the compound. The presence of methoxy groups has been linked to increased solubility and bioactivity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydrobenzothiazole Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity Source
Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)- Phenol at 3-position Not reported Not explicitly studied N/A
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)isonicotinamide Isonicotinamide at 2-position 259.33 Antimicrobial (hypothesized)
[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] N,N-diethylcarbamodithioate Carbamodithioate ester at 2-position Not reported Antifungal, enzyme inhibition
3-[5-(Dimethylsulfamoyl)-1-ethyl-2-benzimidazolyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide Propanamide-benzimidazole hybrid 461.60 RORγt inverse agonism
2-Phenyl-5,6,7,8-tetrahydroimidazo-[2,1-b][1,3]benzothiazole Imidazo-benzothiazole fused system 283.38 Structural stability studies

Key Observations:

Substituent Diversity: The pharmacological profile of tetrahydrobenzothiazole derivatives is heavily influenced by substituents. Amide/ester groups: Improve bioavailability and target selectivity (e.g., RORγt inverse agonism in ). Heterocyclic hybrids (e.g., benzimidazole in ): Expand interaction with hydrophobic enzyme pockets.

Synthetic Routes: Phenol derivatives may be synthesized via nucleophilic substitution or coupling reactions, as seen in the amide bond formation using EDC/HATU in .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name LogP (Predicted) Solubility (Water) Hydrogen Bond Donors/Acceptors
Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)- ~2.1 (est.) Moderate (due to -OH) 1 donor, 3 acceptors
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)isonicotinamide 1.8 Low 1 donor, 4 acceptors
3-[5-(Dimethylsulfamoyl)-1-ethyl-2-benzimidazolyl]-N-(... 3.5 Very low 2 donors, 8 acceptors
  • Phenol Derivative: The hydroxyl group likely improves aqueous solubility compared to purely hydrophobic analogs (e.g., 2-phenylimidazo-benzothiazole in ).
  • Lipophilicity : Amide and sulfonamide substituents (e.g., ) increase LogP, favoring membrane permeability but reducing solubility.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)-, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a tetrahydrobenzothiazole moiety with a phenolic group. For example, in related compounds, 1,4-dioxane and triethylamine are used as solvents and catalysts, respectively, to facilitate nucleophilic substitution or condensation reactions . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl chloride), temperature (e.g., reflux at 80–100°C), and reaction time (12–24 hours). Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzothiazole-phenol linkage, particularly aromatic proton shifts (δ 6.8–7.5 ppm) and thiourea/amine peaks (δ 2.5–4.0 ppm) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and phenolic O-H at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 275.118 Da for related analogs) .

Q. How can researchers assess the compound’s cell permeability for biological studies?

  • Methodological Answer : Use in vitro assays like Caco-2 cell monolayers to measure permeability coefficients (Papp). For prodrug activation (e.g., p53 inhibition), intracellular metabolite detection via LC-MS/MS confirms enzymatic conversion . Parallel artificial membrane permeability assays (PAMPA) provide rapid screening .

Advanced Research Questions

Q. How does Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)- act as a prodrug for p53 inhibition, and what experimental approaches validate this mechanism?

  • Methodological Answer : The compound serves as a prodrug by masking the active moiety (e.g., Pifithrin-a) with a nitro group, which is cleaved intracellularly. Validate using p53-dependent luciferase reporter assays in cell lines (e.g., HCT116). Western blotting tracks p53 protein levels post-treatment . Competitive binding assays (e.g., SPR) quantify interactions with p53’s DNA-binding domain .

Q. What strategies resolve contradictions in bioactivity data across studies, such as antimicrobial vs. p53 inhibitory activity?

  • Methodological Answer : Context-dependent activity may arise from structural analogs (e.g., selenadiazole vs. benzothiazole derivatives) . Use orthogonal assays: MIC testing for antimicrobial activity (e.g., against Mycobacterium tuberculosis) vs. tumor cell viability assays (e.g., MTT in HeLa cells). Computational docking (AutoDock Vina) identifies binding site overlaps or exclusivity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor interactions (e.g., p53 or kinase targets). Quantum mechanical calculations (DFT) optimize geometry and electronic properties. Validate predictions via mutagenesis (e.g., alanine scanning of key residues) .

Q. What structural modifications enhance the compound’s stability or target selectivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenol ring to improve metabolic stability . Replace the tetrahydrobenzothiazole with bicyclic analogs (e.g., imidazo[2,1-b][1,3]benzothiazole) to enhance π-π stacking in hydrophobic pockets . Structure-activity relationship (SAR) studies via parallel synthesis (e.g., 9a–9e derivatives) .

Data Contradiction Analysis

  • Example : Conflicting reports on antimicrobial vs. anticancer activity may stem from assay conditions (e.g., bacterial vs. eukaryotic cell models) or impurities in synthesized batches. Mitigate by standardizing purity (≥95% via HPLC) and testing in isogenic cell lines (e.g., p53⁺/⁻) .

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